Disulfide, bis(2-methyl-4-nitrophenyl)
CAS No.: 35505-96-5
Cat. No.: VC20659015
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35505-96-5 |
---|---|
Molecular Formula | C14H12N2O4S2 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | 2-methyl-1-[(2-methyl-4-nitrophenyl)disulfanyl]-4-nitrobenzene |
Standard InChI | InChI=1S/C14H12N2O4S2/c1-9-7-11(15(17)18)3-5-13(9)21-22-14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3 |
Standard InChI Key | RTNSNAGYOJXJQX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
Disulfide, bis(2-methyl-4-nitrophenyl) is systematically named as bis(4-methyl-2-nitrophenyl) disulfide, reflecting the positions of the methyl and nitro substituents on the phenyl rings . Common synonyms include 2-nitro-p-tolyl disulfide and 4-methyl-2-nitrophenyl disulfide, though these terms are less frequently used in contemporary literature. The compound’s IUPAC name emphasizes the disulfide bond () bridging two 2-nitro-4-methylphenyl groups.
Molecular Architecture
The molecule consists of two aromatic rings, each substituted with a nitro group () at the ortho position (relative to the disulfide bond) and a methyl group () at the para position (Figure 1). This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and stability. The disulfide bond length, typically , is consistent with analogous aromatic disulfides .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 336.386 g/mol | |
Exact Mass | 336.024 g/mol | |
Topological Polar Surface Area | 142.24 Ų | |
LogP (Octanol-Water Partition) | 5.63 |
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s density () and boiling point () reflect its aromaticity and intermolecular interactions . Unlike aliphatic disulfides, its high melting point (decomposition before melting) suggests strong crystal lattice forces due to nitro group dipolar interactions.
Spectroscopic Features
While specific spectral data (e.g., NMR, IR) are unavailable in the cited sources, analogous disulfides exhibit characteristic UV-Vis absorption bands near ( transitions of nitro groups) and ( transitions) . The disulfide bond’s Raman stretching frequency typically appears at , as observed in related compounds like bis(4-nitrophenyl) disulfide .
Reactivity Profile
The nitro groups render the compound electrophilic, facilitating nucleophilic aromatic substitution under alkaline conditions. The disulfide bond is redox-active, undergoing reduction to thiols () or oxidation to sulfonic acids () depending on the environment .
Synthesis and Industrial Production
Conventional Routes
Industrial synthesis often involves the oxidative coupling of 2-nitro-4-methylthiophenol () using mild oxidizing agents like iodine or hydrogen peroxide . For example:
This method achieves yields exceeding 80% under optimized conditions .
Innovations in Synthesis
Recent patents (e.g., CN115925597A) describe alternative pathways using diazonium salt intermediates and xanthate reagents . While these methods target sulfonated disulfides, they highlight strategies applicable to nitro-substituted analogs, such as:
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Diazotization of 2-nitro-4-methylaniline.
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Coupling with potassium ethyl xanthate to form thiol intermediates.
Applications and Functional Utility
Chemical Intermediate
The compound serves as a precursor in synthesizing sulfonamide drugs and vulcanization accelerators. Its nitro groups facilitate further functionalization, such as reduction to amines for polymer crosslinking .
Analytical Chemistry
Analogous disulfides (e.g., bis(4-nitrophenyl) disulfide) are employed in spectrophotometric assays to quantify reductive capacity in biological systems . While direct applications of bis(2-methyl-4-nitrophenyl) disulfide in this context are undocumented, its structural similarity suggests potential utility.
Comparative Analysis with Related Disulfides
Table 2: Comparative Properties of Nitrophenyl Disulfides
Property | Bis(2-Methyl-4-Nitrophenyl) | Bis(4-Nitrophenyl) |
---|---|---|
CAS Number | 35350-31-3 | 100-32-3 |
Molecular Formula | ||
Density () | 1.44 | 1.5 |
Boiling Point () | 480.6 | 478.8 |
Melting Point () | Decomposes | 141 |
LogP | 5.63 | 4.59 |
The methyl group in bis(2-methyl-4-nitrophenyl) disulfide increases hydrophobicity (higher LogP) and thermal stability compared to its non-methylated counterpart .
Future Research Directions
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Spectroscopic Characterization: Detailed NMR and IR studies to elucidate electronic effects of substituents.
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Catalytic Applications: Exploration in asymmetric synthesis leveraging the chiral disulfide bond.
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Toxicological Profiling: Chronic exposure studies to refine safety guidelines.
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